molecular formula C22H32O4 B13755317 1-testosterone Ethyl carbonate

1-testosterone Ethyl carbonate

Cat. No.: B13755317
M. Wt: 360.5 g/mol
InChI Key: GZVRHIZTGYTPRD-GRPBBMKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Testosterone Ethyl Carbonate is a synthetic anabolic-androgenic steroid (AAS) derived from 1-testosterone. It is known for its potent anabolic properties and is used in various scientific research applications. The compound is characterized by the presence of an ethyl carbonate group, which enhances its stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Testosterone Ethyl Carbonate is synthesized through the esterification of 1-testosterone with ethyl chloroformate. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Dissolve 1-testosterone in anhydrous dichloromethane.

    Step 2: Add pyridine to the solution.

    Step 3: Slowly add ethyl chloroformate while maintaining the reaction temperature at 0°C.

    Step 4: Stir the reaction mixture for several hours at room temperature.

    Step 5: Purify the product using column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Testosterone Ethyl Carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol derivative.

    Substitution: The ethyl carbonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium ethoxide (NaOEt) and sodium methoxide (NaOMe) are commonly used for substitution reactions.

Major Products Formed:

    Oxidation: this compound oxide.

    Reduction: this compound alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Testosterone Ethyl Carbonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other anabolic steroids and related compounds.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Investigated for potential therapeutic applications in muscle wasting diseases and hormone replacement therapy.

    Industry: Used in the development of performance-enhancing supplements and pharmaceuticals.

Mechanism of Action

1-Testosterone Ethyl Carbonate exerts its effects by binding to the androgen receptor, a nuclear receptor that binds androgenic hormones such as testosterone and dihydrotestosterone. Once bound, the receptor-ligand complex localizes to the nucleus and acts as a DNA-binding transcription factor, regulating gene expression. This mechanism leads to the stimulation of anabolic processes, including muscle growth and protein synthesis.

Comparison with Similar Compounds

1-Testosterone Ethyl Carbonate is similar to other anabolic-androgenic steroids but has unique properties due to the presence of the ethyl carbonate group. Some similar compounds include:

    1-Testosterone: The parent compound, differing by the absence of the ethyl carbonate group.

    Methyltestosterone: Another synthetic AAS with a methyl group at the 17α position.

    Boldenone: A synthetic AAS with a similar structure but differing in the position of double bonds.

Uniqueness: this compound is unique due to its enhanced stability and bioavailability, making it more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

[(5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] ethyl carbonate

InChI

InChI=1S/C22H32O4/c1-4-25-20(24)26-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h9,11,14,16-19H,4-8,10,12-13H2,1-3H3/t14-,16-,17-,18-,19-,21-,22-/m0/s1

InChI Key

GZVRHIZTGYTPRD-GRPBBMKTSA-N

Isomeric SMILES

CCOC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)C4)C)C

Canonical SMILES

CCOC(=O)OC1CCC2C1(CCC3C2CCC4C3(C=CC(=O)C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.